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Compound of Interest

Compound Name: 8-Chloroquinazolin-2-amine

CAS No.: 1185113-73-8

Cat. No.: B1451550 Get Quote

Executive Summary
This technical guide provides a rigorous analysis of 8-chloroquinazolin-2-amine, a fused

bicyclic heterocycle serving as a critical scaffold in medicinal chemistry.[1] Unlike its more

common 4-amino analogues (used in EGFR inhibitors like gefitinib), the 2-amino-8-chloro

variant offers a unique vector for Structure-Activity Relationship (SAR) exploration, particularly

for modulating steric bulk in the solvent-exposed regions of kinase ATP-binding pockets.

This document moves beyond basic stoichiometry to establish a self-validating workflow for the

synthesis and identification of this compound, emphasizing the diagnostic utility of chlorine

isotope patterns in mass spectrometry.

Part 1: Physicochemical Profile & Molecular Weight
Analysis[2]
The molecular weight of 8-chloroquinazolin-2-amine is not a single number; it is a distribution

dictated by the natural abundance of chlorine isotopes (

and

).[2] Accurate characterization requires distinguishing between the Average Molecular Weight
(for stoichiometric calculations) and the Monoisotopic Mass (for high-resolution mass
spectrometry).
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Quantitative Data Table
Parameter Value Technical Context

Molecular Formula

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">
Heteroaromatic base

Average Mol.[3][1][4][5][6]

Weight
179.61 g/mol

Used for molarity/yield

calculations

Monoisotopic Mass 179.025 Da
Based on

(75.78%)

M+2 Isotope Mass 181.022 Da
Based on

(24.22%)

Exact Mass 179.025025 For HRMS calibration

Nitrogen Rule Odd Mass
3 Nitrogens (Odd)

Odd Nominal Mass (179)

Topological PSA 51.8 Predicts moderate membrane

permeability

The Chlorine Isotope Signature (Self-Validation)
In mass spectrometry (MS), the presence of a single chlorine atom provides an unmistakable

"fingerprint."[1][7] Unlike biological elements (C, H, N, O) where the M+1 peak is minor,

chlorine possesses a distinct 3:1 intensity ratio between the M (179) and M+2 (181) peaks.

Validation Check: If your MS spectrum shows a single peak at 179 without a companion peak

at 181 (approx. 33% height of the parent), you do not have the chlorinated product.[1]
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Analyze MS Spectrum
(ESI+)
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CONFIRMED:
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Yes (3:1 Ratio)

REJECT:
Dechlorinated or

Contaminant

No (<5% or >50%)

Click to download full resolution via product page

Figure 1: Logic gate for validating mono-chlorinated species via Mass Spectrometry.

Part 2: Synthesis Strategy & Protocol
Direct chlorination of quinazolin-2-amine often lacks regioselectivity. The most robust,

authoritative route involves constructing the pyrimidine ring onto a pre-chlorinated benzene

precursor. This ensures the chlorine atom is "locked" at the 8-position.
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Retrosynthetic Analysis
The target molecule is best accessed via the condensation of 2-amino-3-chlorobenzaldehyde

with a guanidine source.[1] This is a variation of the cyclocondensation reaction, favored for its

high atom economy.

Reaction Scheme:

[1]

Experimental Protocol (Step-by-Step)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents,

though this cyclization is generally robust in air.

Reagent Prep: In a 100 mL round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1.0

eq, 5.0 mmol) in 2-methoxyethanol (20 mL).

Cyclization Agent: Add guanidine carbonate (1.5 eq, 7.5 mmol).

Catalysis: Add a catalytic amount of sodium methoxide (0.1 eq) to facilitate deprotonation

and nucleophilic attack.[1]

Reflux: Equip with a reflux condenser and heat the mixture to 120°C for 12–16 hours.

Monitor via TLC (System: 5% MeOH in DCM).

Checkpoint: The starting aldehyde (fluorescent) should disappear; a new, lower Rf spot

should appear.

Workup: Cool to room temperature. The product often precipitates directly.

If solid forms: Filter and wash with cold ethanol.

If no solid:[1] Remove solvent in vacuo, resuspend in water, and extract with Ethyl Acetate

(3x).

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography

to remove guanidine salts.[1]
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Figure 2: Convergent synthesis pathway ensuring regiochemical fidelity at the C8 position.

Part 3: Analytical Validation (The "Trust" Pillar)[2]
A synthesized white powder is not a product until validated. Use this multi-modal approach.

Proton NMR ( -NMR)
Solvent: DMSO-

(Chloroform is often poor for amino-quinazolines due to solubility).[1]

Aromatic Region (7.0 – 9.0 ppm):

H4 Proton: Look for a distinct singlet around

9.1–9.3 ppm.[1] This is the proton on the pyrimidine ring (C4-H). Its presence confirms the
ring closure.

Benzene Ring: You should see three coupled protons (dd or m) corresponding to H5, H6,

and H7.[1]

Amino Group:

: A broad singlet, typically integrating to 2 protons, found between

6.5–7.5 ppm (exchangeable with

).[1]

HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

Detection: UV at 254 nm (aromatic) and 320 nm (quinazoline core).[1]

Expectation: The 8-chloro substituent increases lipophilicity (LogP ~1.[1]8) compared to the

parent quinazoline.[1] Expect a longer retention time than unsubstituted quinazolin-2-amine.

Part 4: Applications in Drug Discovery
The 8-chloroquinazolin-2-amine scaffold is not merely an intermediate; it is a steric probe.

Kinase Inhibition: In the ATP-binding pocket of kinases (e.g., EGFR, VEGFR), the "hinge

region" binds to the N1/N3 of the quinazoline.[1] Substituents at the 8-position point towards

the "solvent front" or the "gatekeeper" residue depending on binding mode.

Electronic Modulation: The electron-withdrawing nature of Chlorine (

) reduces the electron density of the pyrimidine ring, potentially increasing the acidity of the
2-amino group and altering hydrogen bond strength with hinge residues.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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